molecular formula C17H34O2 B1672281 Isopropyl myristate CAS No. 110-27-0

Isopropyl myristate

Cat. No.: B1672281
CAS No.: 110-27-0
M. Wt: 270.5 g/mol
InChI Key: AXISYYRBXTVTFY-UHFFFAOYSA-N
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Description

Isopropyl Myristate (IPM) is the ester of isopropyl alcohol and myristic acid . It is a polar emollient used in cosmetic and topical pharmaceutical preparations where skin absorption is desired . It is also used as a treatment for head lice and in flea and tick killing products for pets .


Synthesis Analysis

The synthesis of this compound can be catalyzed by the immobilized KDN lipase in a solvent-free system . The optimal conditions for the synthesis were: immobilized enzyme 53 mg, reaction temperature 36.1 °C, myristic acid 228.4 mg, isopropanol 114 µL, and reaction time 18 h . The yield of this compound was 66.62% .


Molecular Structure Analysis

The molecular formula of this compound is C17H34O2 . Its average mass is 270.451 Da and its monoisotopic mass is 270.255890 Da .


Chemical Reactions Analysis

The esterification of myristic acid (MA) with isopropanol (IPOH) catalyzed by the solid super acid SO2−4/TiO2 was studied . The effect of reaction kinetics conditions such as temperature, stirrer speed, initial mole ratio of alcohol to acid, and catalyst loading on the conversion of myristic acid was investigated .


Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 319.9±0.0 °C at 760 mmHg, and a flash point of 144.1±8.8 °C . It has a molar refractivity of 82.5±0.3 cm3 .

Scientific Research Applications

Transdermal Drug Delivery Enhancer

Isopropyl myristate (IPM) plays a crucial role as a penetration enhancer in transdermal drug delivery systems. For instance, its effectiveness was demonstrated in a study where IPM was used in a drug-in-adhesive transdermal patch containing blonanserin. The research highlighted that IPM significantly increased the drug release rate and affected the adhesive properties of the pressure-sensitive adhesive used in the patch (Zhao et al., 2016).

Cosmetic Applications and Alternatives

In the cosmetic industry, IPM has been a major ingredient due to its emollient properties. Research comparing isopropyl ricinoleate, a potential alternative to IPM, showed that both compounds exhibited minimal tackiness and residue after spreading on the skin, indicating the significant role of IPM in cosmetic formulations (Pratap et al., 2021).

Interaction with Skin Lipids

The interaction of IPM with skin lipids has been a subject of interest in scientific research. A study explored this by examining the impact of both non-deuterated and deuterated IPM on a 2D Stratum Corneum model with Ceramide [AP]. The findings revealed that IPM could mix with the skin model leading to a fluidizing effect, which is crucial for understanding its penetration enhancing capabilities in topical formulations (Oliveira et al., 2017).

Production Process Optimization

The optimization of the production process of IPM was the focus of a study that employed Response Surface Methodology and MATLAB for this purpose. This research provides valuable insights into efficient production techniques for IPM, enhancing its commercial viability (Giwa & Giwa, 2013).

Sterility Testing in Pharmaceuticals

IPM has been investigated as a solvent in sterility testing for ophthalmic ointments. Research exploring alternatives to IPM for this application assessed its antimicrobial activity and found isopropyl palmitate to be a less toxic alternative, indicating the significance of IPM in pharmaceutical applications (Cardoso et al., 2006).

Polymerization Catalyst

In the field of polymer chemistry, IPM has been used as a long-chain aliphatic ester in the synthesis of complexes for ethylene polymerization. This illustrates the diverse applications of IPM beyond the pharmaceutical and cosmetic industries (Makwana et al., 2012).

Mechanism of Action

Target of Action

Isopropyl myristate (IPM) is primarily used as a skin penetration enhancer . It is a polar emollient used in cosmetic and topical pharmaceutical preparations to enhance the absorption of drugs through the skin . It is also used as an active ingredient in a non-prescription pediculicide rinse .

Mode of Action

As an emollient, IPM works by forming a protective barrier on the skin’s surface, thereby helping to lock in moisture and maintain hydration . It enhances the overall texture and feel of products, making creams and lotions glide smoothly onto the skin . In the case of pediculicide action, IPM is capable of physically coating the exoskeleton bodies of lice . This physical coating subsequently immobilizes the lice and works to dissolve the wax covering on the insect exoskeleton and blocks the insects’ airways, leading to death by dehydration .

Biochemical Pathways

IPM is known to enhance the penetration of other medical agents that may be incorporated into the vehicle as active agents . In one study, a 50:50 isopropanol-isopropyl myristate binary enhancer synergistically increased the transport of estradiol across a two-layer human epidermis in vitro .

Pharmacokinetics

Any absorbed IPM is likely to be hydrolyzed to its component compounds of isopropyl alcohol and myristic acid .

Result of Action

The primary result of IPM’s action is the enhanced penetration of other medical agents into the skin . It also forms a protective barrier on the skin’s surface, helping to lock in moisture and maintain hydration . This action helps to maintain skin hydration, leading to skin that feels smoother and appears healthier .

Action Environment

The action of IPM can be influenced by various environmental factors. For instance, it is used in different environments such as cosmetics, topical pharmaceutical preparations, and pediculicide rinses . The effectiveness of IPM can also be influenced by the specific formulation it is used in, as well as the presence of other ingredients .

Future Directions

The global market for Isopropyl Myristate estimated at US$70.7 Million in the year 2022, is projected to reach a revised size of US$133.9 Million by 2030, growing at a CAGR of 8.3% over the analysis period 2022-2030 .

Biochemical Analysis

Biochemical Properties

Isopropyl myristate plays a significant role in biochemical reactions, particularly in enhancing the penetration of other compounds through the skin. It interacts with the stratum corneum, the outermost layer of the skin, altering its structure to facilitate the absorption of active ingredients . This interaction is crucial for the efficacy of topical medications and cosmetic products. Additionally, this compound can hydrolyze to release isopropyl alcohol and myristic acid, which may further interact with skin lipids and proteins .

Cellular Effects

This compound affects various types of cells and cellular processes. It enhances the penetration of active ingredients into the skin by disrupting the lipid matrix of the stratum corneum . This disruption can influence cell signaling pathways and gene expression, leading to improved delivery of therapeutic agents. Furthermore, this compound has been shown to improve skin hydration and reduce moisture loss, which can positively impact cellular metabolism and overall skin health .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to alter the structure of the stratum corneum, making it more permeable to other compounds . This is achieved through its interaction with skin lipids, which disrupts the lipid bilayers and enhances the penetration of active ingredients. Additionally, this compound can act as a solvent, dissolving other compounds and facilitating their transport across the skin barrier .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions but can degrade when exposed to moisture or contaminants . Long-term studies have shown that this compound maintains its efficacy as a penetration enhancer, although its stability can be affected by environmental factors. Hydrolysis of this compound can lead to the release of isopropyl alcohol and myristic acid, which may have different effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective as a penetration enhancer . At higher doses, it can cause skin irritation and other adverse effects. Studies have shown that undiluted this compound can be a mild irritant when applied to the skin of rabbits, and prolonged exposure can lead to moderate to severe irritation . It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis to isopropyl alcohol and myristic acid . These metabolites can further participate in various biochemical reactions. Isopropyl alcohol is metabolized in the liver, while myristic acid can be incorporated into lipid biosynthesis pathways. The interaction of this compound with enzymes and cofactors involved in these pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once absorbed, this compound can accumulate in the lipid-rich regions of the skin, enhancing its penetration-enhancing properties. Its distribution within tissues is influenced by its lipophilic nature, allowing it to integrate into cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the lipid bilayers of cell membranes . Its lipophilic nature allows it to integrate into the lipid matrix of the stratum corneum, where it exerts its penetration-enhancing effects. This localization is crucial for its activity, as it disrupts the lipid organization and facilitates the transport of active ingredients. Post-translational modifications and targeting signals are not typically associated with this compound, as its primary mode of action is through lipid interaction .

Properties

IUPAC Name

propan-2-yl tetradecanoate
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InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16(2)3/h16H,4-15H2,1-3H3
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InChI Key

AXISYYRBXTVTFY-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(C)C
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Molecular Formula

C17H34O2
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DSSTOX Substance ID

DTXSID0026838
Record name Isopropyl tetradecanoate
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Molecular Weight

270.5 g/mol
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Physical Description

Liquid, Colorless liquid; [Hawley], colourless to pale yellow, odourless liquid
Record name Tetradecanoic acid, 1-methylethyl ester
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Boiling Point

588 K (315 °C) at 760 mm Hg, 192.00 to 193.00 °C. @ 20.00 mm Hg
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Solubility

Soluble in castor oil, cottonseed oil, acetone, chloroform, ethyl acetate, ethanol, toluene, and mineral oil; practically insoluble in glycerol, propylene glycol, Soluble in ether, very soluble in acetone, benzene; insoluble in water, insoluble in water and glycerol; soluble in alcohol
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Density

0.8532 g/cu cm at 20 °C, 0.847 - 0.855
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Vapor Pressure

0.0000935 [mmHg], 9.35X10-5 mm Hg at 25 °C
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Mechanism of Action

As a pediculicide, isopropyl myristate is capable of physically coating the exoskeleton bodies of lice. This physical coating subsequently immobilizes the lice and works to dissolve the wax covering on the insect exoskeleton and blocks the insects' airways, leading to death by dehydration. Although this physical action of isopropyl myristate results in little lice resistance (given the lack of immunologic or chemical activity in this mechanism of action), the substance is also not ovicidal, which means any eggs that may have been laid by lice would not be affected. Moreover, isopropyl myristate is capable of eliciting its pediculicide action in a contact time of only 10 minutes per each necessary administration.
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Impurities

The commercial product may contain small amounts of esters of palmitic and other saturated fatty acids., Myristic acid and other free fatty acids are present at a maximum concentration of 1.0%, and unsponifiable material is present at a maximum concentration of 0.2%. There are no known dilutents, solvents, or adhesives present.
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Color/Form

Liquid of low viscosity, Colorless oil

CAS No.

110-27-0
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Melting Point

Approximately 3 °C, 3 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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